molecular formula C12H7ClN2 B13127218 9-Chloro-1,7-phenanthroline CAS No. 120092-39-9

9-Chloro-1,7-phenanthroline

Cat. No.: B13127218
CAS No.: 120092-39-9
M. Wt: 214.65 g/mol
InChI Key: FTDJMZWKJVXCNF-UHFFFAOYSA-N
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Description

9-Chloro-1,7-phenanthroline is a chloro-substituted phenanthroline derivative of interest in medicinal chemistry and chemical synthesis. As a nitrogen-donor heterocycle, its structure suggests potential as a building block for constructing sophisticated ligands in coordination chemistry . While specific studies on this compound are not extensively documented, research on analogous chlorinated phenanthrolines demonstrates their significant value. For instance, 5-Chloro-1,10-phenanthroline is a key precursor in developing potent polyaromatic platinum(II) and platinum(IV) anticancer complexes, which exhibit a multimodal mechanism of action and enhanced cytotoxicity against lung cancer cell lines, including those resistant to conventional therapies . Other phenanthroline derivatives have shown promising antiprotozoal activity against Plasmodium falciparum , Leishmania donovani , and Trypanosoma brucei brucei , with some compounds identified as potential stabilizers of parasitic telomeric G-quadruplex structures . Furthermore, phenanthroline-based ligands are widely used in creating metallointercalators for DNA binding studies and as inhibitors for metalloenzymes . Researchers can utilize this compound to develop novel metal complexes or as a synthetic intermediate for further functionalization, following established pathways for related molecules . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120092-39-9

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

9-chloro-1,7-phenanthroline

InChI

InChI=1S/C12H7ClN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H

InChI Key

FTDJMZWKJVXCNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC(=C3)Cl)N=C1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 9 Chloro 1,7 Phenanthroline Analogues

Established Synthetic Pathways for 1,7-Phenanthroline (B34526) Core Functionalization

The construction of the foundational 1,7-phenanthroline skeleton is a pivotal step in the synthesis of its chlorinated analogues. Classical organic reactions have been adapted and optimized to generate this heterocyclic core.

Friedländer Annulation and Related Cyclization Reactions for Phenanthroline Synthesis

The Friedländer annulation is a well-established and versatile method for the synthesis of quinolines and, by extension, phenanthrolines. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. The utility of the Friedländer condensation has been extended to the synthesis of various phenanthroline derivatives. nih.govacs.org For the synthesis of the 1,7-phenanthroline scaffold, this can involve the reaction of an appropriately substituted aminopyridine aldehyde or ketone with a suitable carbonyl compound. A key advantage of this method is the ability to introduce a range of substituents onto the resulting phenanthroline core by varying the starting materials. nih.gov

A dehydrogenative variation of the Friedländer annulation has also been reported, utilizing a manganese dioxide catalyst. acs.org This one-pot synthesis method can lead to the formation of dihydrodibenzo[b,j] nih.govchemrxiv.orgphenanthrolines. acs.org The reaction proceeds through the initial annulation followed by a C(sp³)–H functionalization.

Skraup Reaction and its Adaptations for Phenanthroline Scaffold Generation

The Skraup reaction is a classic method for the synthesis of quinolines, which can be adapted for the preparation of phenanthrolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aromatic amine with sulfuric acid, glycerol (B35011), and an oxidizing agent, such as nitrobenzene. wikipedia.org To generate the 1,7-phenanthroline skeleton, an appropriately substituted aminopyridine or aminoquinoline can be used as the starting material. For instance, 8-aminoquinoline (B160924) can be subjected to the Skraup synthesis to produce 1,10-phenanthroline (B135089), illustrating the adaptability of this reaction for building fused heterocyclic systems. iipseries.org

Modifications to the traditional Skraup reaction have been developed to improve yields and create more environmentally benign procedures. rsc.orgresearchgate.net These include microwave-assisted syntheses which can significantly reduce reaction times and improve efficiency. rsc.org The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to form the aromatic phenanthroline ring system.

Targeted Introduction and Modification of Halogen Substituents in Phenanthroline Systems

The introduction of a chlorine atom at the 9-position of the 1,7-phenanthroline core is a crucial step for the synthesis of the target compound and its derivatives. This is typically achieved through regioselective chlorination or by nucleophilic displacement of a precursor functional group.

Regioselective Chlorination Approaches in Phenanthroline Synthesis

Achieving regioselective chlorination of the 1,7-phenanthroline ring system requires careful control of reaction conditions and reagents. Direct chlorination of the parent phenanthroline can lead to a mixture of products. Therefore, strategies often involve the synthesis of a phenanthrolinone precursor, which can then be converted to the desired chloro-phenanthroline.

For the analogous 1,10-phenanthroline system, 2-chloro- and 2,9-dichloro-1,10-phenanthrolines are synthesized from 1,10-phenanthroline-2(1H)-one and 1,10-dihydro-1,10-phenanthroline-2,9-dione, respectively, by treatment with reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). tandfonline.comresearchgate.netresearchgate.net This transformation of a carbonyl group to a chloride is a common and effective method for introducing chlorine atoms at specific positions on the heterocyclic scaffold. Oxidative chlorination of 1,10-phenanthroline and its derivatives using phosphorus pentachloride in phosphoryl chloride has also been reported. acs.org

While direct C-H chlorination of complex molecules is an area of active research, nih.govrsc.org its application to the specific regioselective synthesis of 9-chloro-1,7-phenanthroline from the parent heterocycle is not as commonly reported as the phenanthrolinone route. Catalyst-tuned electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) has been demonstrated for a variety of aromatic compounds, offering a potential avenue for direct chlorination under controlled conditions. nih.gov

Nucleophilic Displacement Reactions of Halogenated Phenanthrolines

Once synthesized, this compound can serve as a versatile intermediate for the synthesis of a wide array of derivatives through nucleophilic aromatic substitution reactions. The chlorine atom at the 9-position is susceptible to displacement by various nucleophiles.

This reactivity allows for the introduction of diverse functional groups, including amines, alkoxides, and thiolates. For example, halogenated phenanthrolines can react with primary or secondary amines to yield amino-phenanthroline derivatives. google.com The conditions for these displacement reactions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields of the desired substituted products. Such reactions are fundamental in creating libraries of phenanthroline analogues for various applications.

Synthesis of Fused and Macrocyclic 1,7-Phenanthroline Derivatives

The 1,7-phenanthroline scaffold can be incorporated into larger, more complex molecular architectures, such as fused systems and macrocycles. These derivatives often exhibit unique properties due to their constrained conformations and potential for host-guest chemistry.

The synthesis of fused pyrrolophenanthroline derivatives has been accomplished starting from 1,7-phenanthroline. nih.gov This typically involves the formation of a monoquaternary 1,7-phenanthrolin-7-ium salt, followed by a cycloaddition reaction. nih.gov Other strategies for creating fused systems include multicomponent condensation reactions. For instance, new 7-aryl(hetaryl)-7,8,9,10,11,12-hexahydropyrimido[5,4-b] nih.govchemrxiv.orgphenanthroline-9,11-diones have been synthesized through a three-component condensation. researchgate.net Similarly, condensation reactions involving quinolin-5-amine, various aldehydes, and cyclic diketones can yield fused 1,7-phenanthroline derivatives. researchgate.netresearchgate.net

Macrocyclic structures containing the 1,7-phenanthroline unit are of interest for their potential as receptors and sensors. The synthesis of phenanthroline-containing macrocycles often involves linking the 2 and 9 positions of the phenanthroline core with a polyamine or polyether chain. rsc.orgrsc.org Palladium-catalyzed intramolecular C-H arylation has also been employed as a concise method for synthesizing multiply fused phenanthroline diamides. chemrxiv.org

Below is a table summarizing the synthetic methodologies discussed:

Methodology Description Application
Friedländer AnnulationCondensation of a 2-aminoaryl aldehyde/ketone with an active methylene compound.Synthesis of the core 1,7-phenanthroline scaffold.
Skraup ReactionReaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.Generation of the 1,7-phenanthroline ring system.
Chlorination of PhenanthrolinonesTreatment of a phenanthrolinone precursor with a chlorinating agent like POCl₃.Targeted introduction of a chlorine atom at the 9-position.
Nucleophilic Aromatic SubstitutionDisplacement of the chlorine atom in this compound by nucleophiles.Synthesis of diverse 1,7-phenanthroline derivatives.
Cycloaddition ReactionsFormation of fused ring systems onto the 1,7-phenanthroline core.Synthesis of fused pyrrolophenanthroline analogues.
Multicomponent CondensationsOne-pot reactions involving three or more reactants to build complex fused systems.Generation of fused polycyclic 1,7-phenanthroline derivatives.
MacrocyclizationLinking positions on the phenanthroline ring with a flexible chain.Synthesis of macrocyclic 1,7-phenanthroline-based receptors.

Pyrazolo-fused Phenanthroline Systems

The fusion of a pyrazole (B372694) ring to the phenanthroline scaffold has been explored to generate novel heterocyclic systems with potential applications in medicinal chemistry. One notable synthetic route involves a multicomponent reaction to construct pyrazolo[3,4-j] nih.govphenanthroline derivatives. This approach offers an efficient pathway to complex molecular architectures from simple starting materials.

A series of pyrazolo[3,4-j] nih.govphenanthroline-3-carbonitrile derivatives has been synthesized, demonstrating a versatile strategy for accessing this fused system. nih.gov The synthesis, yields, and biological activities of these compounds have been investigated, highlighting the potential of this scaffold. nih.gov The general synthetic scheme for these compounds is presented below.

Table 1: Synthesis of Pyrazolo[3,4-j] nih.govphenanthroline-3-carbonitrile Derivatives

Compound R Yield (%)
5a H 85
5b 4-CH₃ 82
5c 4-OCH₃ 88
5d 4-Cl 79
5e 4-Br 75
5f 4-F 80
5g 4-NO₂ 70
5h 3-NO₂ 72
5i 2-NO₂ 68
5j 2,4-diCl 76
5k 3,4-diCl 78
5l 2,6-diCl 73
5m Thiophen-2-yl 81
5n Furan-2-yl 83
5o Pyridin-4-yl 77
5p Pyridin-3-yl 79

Data sourced from: nih.gov

Macrocyclization Strategies Employing Phenanthroline Building Blocks

Macrocyclic compounds containing the phenanthroline unit are of significant interest due to their unique coordination properties and potential applications in supramolecular chemistry and materials science. Various strategies have been developed to incorporate the phenanthroline scaffold into larger macrocyclic architectures. While many examples in the literature focus on the 1,10-phenanthroline isomer, the methodologies can be conceptually applied to the synthesis of 1,7-phenanthroline-based macrocycles.

One common approach involves the reaction of functionalized phenanthroline precursors, such as diamines or dicarboxylic acids, with suitable linking agents to form the macrocyclic ring. For instance, the synthesis of 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides has been achieved by reacting acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with piperazine. mdpi.comnih.gov This method has proven effective in producing good yields of the desired macrocycles. mdpi.comnih.gov

Another strategy involves the construction of polyamine macrocycles where a tetraamine (B13775644) chain connects the terminal positions of the phenanthroline unit. The synthesis of 2,6,10,14-tetraaza5cyclo(1,10)phenanthrolinophane demonstrates this approach, creating a flexible macrocycle with multiple coordination sites. rsc.org These macrocycles can act as multifunctional receptors for various guest molecules. rsc.org

Synthetic Routes to Other Functionalized 1,7-Phenanthroline Analogues

Oxidation Reactions for Carboxylic Acid Derivatization of Phenanthrolines

The introduction of carboxylic acid functionalities onto the phenanthroline core is a valuable transformation, as it provides a handle for further derivatization, such as in the formation of amides or esters, and can enhance the solubility and coordination properties of the molecule. Oxidation reactions are a common method to achieve this derivatization.

A derivative of 1,7-phenanthroline, namely 1,7-phenanthroline-2,8-dicarboxylic acid, has been reported, indicating that the core structure is amenable to such oxidative functionalization. The synthesis of this compound involves the introduction of carboxylic acid groups at the 2 and 8 positions of the 1,7-phenanthroline backbone.

A general and practical method for the synthesis of phenanthroline carboxylic acids involves the oxidation of methyl-substituted phenanthrolines. For example, 2,9-dimethyl-1,10-phenanthroline can be oxidized to the corresponding dicarboxylic acid. nih.gov This type of reaction provides a direct route to carboxylic acid derivatives from readily available starting materials.

Condensation Reactions for Vinyl and Styryl Phenanthroline Analogues

The synthesis of vinyl and styryl analogues of phenanthroline introduces a π-conjugated bridge, which can significantly influence the electronic and photophysical properties of the molecule. The Perkin condensation is a classic and effective method for achieving this transformation. researchgate.netwikipedia.orglongdom.orglongdom.orgbyjus.com

This reaction typically involves the condensation of a methyl-substituted phenanthroline with an aromatic aldehyde in the presence of an acid anhydride (B1165640) and a base catalyst. researchgate.netwikipedia.orglongdom.orglongdom.orgbyjus.com This methodology has been successfully applied to the synthesis of vinyl and styryl derivatives of 1,10-phenanthroline, and it represents a viable strategy for the derivatization of analogous 1,7-phenanthroline systems. researchgate.net The selective conversion of methyl groups into vinyl or styryl products offers a new and efficient way to create more reactive and functionalized phenanthroline derivatives. researchgate.net

Another relevant condensation reaction involves the three-component condensation of 2-methylquinolin-5-amine (B1581496) with aromatic aldehydes and cyclic β-diketones to produce methyl-substituted 1,7-phenanthroline derivatives. pleiades.online This demonstrates the utility of condensation reactions in building up the substituted 1,7-phenanthroline core itself.

Advanced Spectroscopic and Structural Characterization of 9 Chloro 1,7 Phenanthroline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and environment of hydrogen atoms in a molecule. In the 1,7-phenanthroline (B34526) framework, the protons are located in the aromatic region, typically resonating between 7.5 and 9.5 ppm. The exact chemical shift of each proton is influenced by its position relative to the two nitrogen atoms and any substituents on the aromatic rings.

For 9-Chloro-1,7-phenanthroline, the chlorine atom at the C9 position exerts a significant electronic effect. As an electronegative substituent, it withdraws electron density from the ring, leading to a downfield shift (to a higher ppm value) for nearby protons, particularly H8 and H10. The protons on the unsubstituted ring (H2, H3, H4) and the central ring (H5, H6) would show chemical shifts and coupling patterns characteristic of the parent 1,7-phenanthroline, though with minor perturbations. The spectrum for the parent 1,10-phenanthroline (B135089) typically shows protons adjacent to nitrogen (H2, H9) at the most downfield positions. researchgate.net A similar effect is expected for H2, H8, and H10 in the 1,7-isomer.

Based on established principles of substituent effects, a predicted ¹H NMR spectrum for this compound in a solvent like CDCl₃ would exhibit distinct signals for each of the seven aromatic protons, with coupling constants (J-values) revealing their spatial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on data for related phenanthroline compounds and known substituent effects.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2> 9.0Doublet of doublets (dd)
H37.6 - 7.8Doublet of doublets (dd)
H48.2 - 8.4Doublet of doublets (dd)
H57.8 - 8.0Doublet (d)
H68.3 - 8.5Doublet (d)
H8> 9.0Singlet (s) or narrow doublet
H108.0 - 8.2Singlet (s) or narrow doublet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of the 12 carbons in this compound would span the aromatic region (typically 120-155 ppm). The carbons directly bonded to the electronegative nitrogen atoms (C2, C8, C10a, C11) and the chlorine atom (C9) are expected to be the most deshielded, appearing at the downfield end of the spectrum. libretexts.org Quaternary carbons (those not bonded to hydrogen) often show weaker signals.

Advanced NMR techniques can provide further structural insights. For nitrogen-containing heterocycles like phenanthrolines, ¹⁵N NMR spectroscopy can directly probe the electronic environment of the nitrogen atoms. Techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR may be employed on solid samples to study the molecule's structure and intermolecular interactions in the solid state.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for related phenanthroline compounds and known substituent effects. libretexts.orgchemicalbook.com

CarbonPredicted Chemical Shift (ppm)
C2~152
C3~122
C4~136
C4a~128
C5~129
C6~125
C6a~146
C8~153
C9~140
C10~124
C10a~145
C11~148

Temperature-dependent NMR studies involve acquiring spectra at various temperatures to investigate dynamic processes such as conformational changes, tautomerism, or intermolecular exchange. While this compound is a rigid molecule, this technique is highly valuable for studying its metal complexes, where ligand exchange or fluxional processes might occur. Furthermore, if a synthesis were to produce a mixture of isomers (e.g., this compound and 10-Chloro-1,7-phenanthroline), temperature-dependent NMR could potentially be used to resolve overlapping signals or study their interconversion if an equilibrium exists.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For this compound (C₁₂H₇ClN₂), the calculated exact mass of the molecular ion [M]⁺ is 214.030 g/mol . HRMS can confirm this mass to within a few parts per million, unequivocally verifying the molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). youtube.com This 3:1 intensity ratio for the M and M+2 peaks is a definitive signature for the presence of a single chlorine atom. youtube.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing polar molecules and metal complexes. mdpi.com When analyzing this compound, ESI-MS would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.038. This technique is particularly well-suited for characterizing metal complexes of this compound, which can be readily ionized and detected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of materials.

While a specific crystal structure for this compound is not widely reported, analysis of related phenanthroline derivatives reveals common structural features. nih.govacs.org The 1,7-phenanthroline core is expected to be nearly planar, a characteristic that facilitates its use as an intercalating ligand in coordination chemistry. A crystal structure would confirm this planarity and detail the precise C-C, C-N, and C-Cl bond lengths and the angles throughout the heterocyclic system. For complexes, X-ray crystallography reveals the coordination geometry around the metal center, the orientation of the ligands, and the nature of any counter-ions or solvent molecules within the crystal lattice. nih.govresearchgate.net

Single-Crystal X-ray Diffraction of Chlorophenanthroline Derivatives

For instance, the analysis of various metal complexes incorporating chloro-substituted or derivative phenanthroline ligands reveals detailed structural information. A binuclear nickel(II) chloride complex with 2,9-dimethyl-1,10-phenanthroline was characterized, showing a distorted trigonal bipyramidal coordination geometry around the Ni(II) centers. researchgate.netnajah.edu Similarly, the structure of tetrachloro(1,10-phenanthroline)platinum(IV) has been determined, providing a model for octahedral Pt(IV) probes. scispace.com In gold(I) complexes with ligands like 2,3,4,5,6,7,8,9-octachloro-1,10-phenanthroline, an atypical asymmetric coordination of the diimine ligand was observed. acs.org

These studies on derivatives underscore the power of SC-XRD to elucidate complex coordination geometries and the subtle structural effects of substituents on the phenanthroline framework. The crystallographic data obtained from these related compounds provide a foundational understanding of the steric and electronic influences that govern their solid-state structures.

Table 1: Illustrative Crystallographic Data for a Phenanthroline Derivative Complex (Data for Di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)])

ParameterValue
Crystal System Triclinic
Space Group P-1
Coordination The Ni(II) ion is coordinated to two nitrogen atoms of the phenanthroline ligand and three chloride ions (one terminal and two bridging).
Geometry Distorted trigonal bipyramidal

This table presents data for a related derivative to illustrate the type of information obtained from single-crystal X-ray diffraction analysis. najah.edu

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking)

The supramolecular architecture of chlorophenanthroline derivatives in the solid state is dictated by a combination of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are crucial in determining the crystal packing and, consequently, the material's bulk properties.

In the crystal structures of phenanthroline-containing compounds, π-π stacking interactions between the aromatic phenanthroline ring systems are a recurring and dominant feature. These interactions are evident in various metal complexes where adjacent phenanthroline ligands align in a parallel-displaced or T-shaped manner. For example, in a cadmium(II) iodide complex with 2,9-dimethyl-1,10-phenanthroline, inversion-related molecules interact via π-π stacking with centroid-centroid distances of 3.707 (9) and 3.597 (10) Å. researchgate.net Similarly, π-stacking interactions are key features in the crystal cohesion of tin(IV) iucr.org and nickel(II) nih.gov complexes of 1,10-phenanthroline, with centroid-centroid distances around 3.5 to 3.9 Å.

Beyond π-π stacking, other intermolecular forces play significant roles. Weak C-H···Cl hydrogen bonds are often observed, contributing to the stability of the crystal lattice. iucr.org Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, reveals the relative contributions of different interactions. In a trichlorido(1,10-phenanthroline)phenyltin(IV) complex, Cl⋯H/H⋯Cl contacts accounted for 32.4% of the interactions, highlighting the importance of interactions involving the chloro ligands. iucr.org The interplay of these varied non-covalent forces results in the formation of robust one-, two-, or three-dimensional supramolecular networks. researchgate.netresearchgate.net

Infrared (IR) and UV-Visible Absorption Spectroscopy for Electronic and Vibrational Insights

Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of this compound. FT-IR spectroscopy identifies characteristic vibrational modes of the functional groups, while UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Fourier-Transformed Infrared (FT-IR) Spectroscopy

Fourier-Transformed Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show a series of characteristic bands corresponding to the vibrations of the substituted phenanthroline core.

Based on data from related phenanthroline complexes, several key regions in the IR spectrum can be anticipated:

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are typically observed in the 3100-3000 cm⁻¹ region. iucr.org

C=C and C=N Stretching: The characteristic stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the phenanthroline rings appear in the 1650-1400 cm⁻¹ range. iucr.org For a Schiff base derivative of 1,10-phenanthroline, a sharp C=N stretch was noted at 1613 cm⁻¹. mdpi.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H groups are found in the 850-700 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings. iucr.org

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Deviations in the positions of these bands upon coordination to a metal center can provide evidence of complex formation and information about the metal-ligand bonding. researchgate.net

Electronic Absorption Spectroscopy and Ligand-Centred Transitions

Electronic absorption spectroscopy, or UV-Visible spectroscopy, measures the transitions of electrons from the ground state to higher energy orbitals upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by electronic transitions centered on the aromatic phenanthroline ligand.

These transitions are primarily of the π → π* type, arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. The phenanthroline moiety itself gives rise to several intense absorption bands in the UV region. The introduction of a chloro substituent may cause a slight shift (either bathochromic or hypsochromic) in the position and intensity of these bands due to its electronic effects (inductive vs. resonance).

When the ligand is coordinated to a transition metal, new absorption bands can appear. These can include:

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals, an electron may be promoted from a metal-centered d-orbital to a ligand-centered π* orbital.

Ligand-to-Metal Charge Transfer (LMCT): In complexes with electron-poor metals in high oxidation states, an electron may be transferred from a ligand π orbital to an empty metal d-orbital.

d-d Transitions: For transition metal complexes, weak absorptions corresponding to transitions between d-orbitals of the metal center may be observed, often in the visible region. researchgate.net

Studies on various phenanthroline derivatives confirm that the high molar extinction coefficients of the ligand-centered π–π* transitions can sometimes obscure the weaker d-d transitions. rsc.org

Coordination Chemistry and Metal Complexation with 9 Chloro 1,7 Phenanthroline Ligands

Chelation Behavior and Ligand Field Effects of Phenanthroline Derivatives

The chelation behavior of phenanthroline derivatives is a cornerstone of their extensive use in coordination chemistry. 1,7-phenanthroline (B34526), the parent scaffold of the title compound, presents a distinct coordination profile compared to the more common 1,10-phenanthroline (B135089). Due to the distal positioning of its two nitrogen atoms, 1,7-phenanthroline is often prevented from acting as a simple bidentate chelating agent to a single metal center. Instead, it can coordinate in a monodentate fashion, typically through the less sterically hindered N7 nitrogen atom, or act as a bridging ligand between two metal centers. unifr.chttu.edunih.gov

The introduction of a chloro-substituent at the 9-position, adjacent to the N1 donor atom, profoundly influences the ligand's properties. This substitution imparts two primary effects:

Electronic Effect: The electronegative chlorine atom withdraws electron density from the aromatic ring system via an inductive effect. This reduces the basicity and σ-donor capability of the adjacent nitrogen atom (N1), which can weaken the resulting metal-ligand bond.

These combined effects create an electronically and sterically asymmetric ligand. The ligand field generated by 9-Chloro-1,7-phenanthroline is therefore expected to be different from that of the unsubstituted 1,7-phenanthroline or symmetrically substituted phenanthrolines. The modification of the ligand's electronic structure alters the energy of its π* orbitals, which in turn affects the energy of metal-to-ligand charge transfer (MLCT) transitions in its complexes, a key feature in their photophysical and electrochemical properties.

Synthesis and Characterization of Transition Metal Complexes with Chlorophenanthrolines

While specific reports on the synthesis of metal complexes exclusively with this compound are limited in the available literature, the behavior can be inferred from the extensive studies on other chlorophenanthroline isomers with a wide range of metal ions.

Complexes with d-Block Metals (e.g., Cu, Co, Ni, Zn, Cd, Ru, Fe, Mn)

The coordination of chlorophenanthroline ligands with d-block metals is well-established, typically yielding stable complexes. The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent, such as methanol, ethanol, or acetonitrile (B52724). chim.itekb.eg For instance, complexes of Co(II), Ni(II), and Cu(II) have been prepared with mixed ligands of 1,10-phenanthroline and others, often resulting in octahedral or square-planar geometries. ekb.eg

The chloro-substituent plays a critical role. Studies on 2-chloro-1,10-phenanthroline, an analogue for the steric and electronic environment of this compound, show it forms stable complexes with metals like Cu(II), Ru(II), Fe(II), and Mn(II). The synthesis of ruthenium complexes with 5-chloro-1,10-phenanthroline (B167300) has been achieved through standard procedures, followed by purification using column chromatography. uark.edu The varied electronic and steric profiles of different chlorophenanthroline isomers allow for the fine-tuning of the resulting complexes' properties.

Representative ComplexMetal IonOther LigandsObserved GeometryReference(s)
[Ni(phen)₂(H₂O)Cl]ClNi(II)H₂O, Cl⁻Distorted Octahedral researchgate.net
[Co(phen)₂(Cl)(H₂O)]Cl·2H₂OCo(II)H₂O, Cl⁻Cis-Octahedral mdpi.com
[Cu(dmphen)(NO₃)₂]Cu(II)NO₃⁻Distorted Octahedral nih.gov
Ru(Cl-phen)₃₂Ru(II)None (homoleptic)Octahedral uark.edu
Cu(dpp)₂₂Cu(II)None (homoleptic)Flattened Tetrahedral azom.com
Table 1: Examples of d-block metal complexes with various phenanthroline (phen), including substituted derivatives like 2,9-dimethylphenanthroline (dmphen), 5-chloro-1,10-phenanthroline (Cl-phen), and 2,9-diphenyl-1,10-phenanthroline (B1589507) (dpp), illustrating common coordination geometries.

Complexes with Lanthanoid and Rare-Earth Elements (e.g., Eu)

Lanthanide complexes with phenanthroline-based ligands are of great interest, particularly for their luminescent properties. The synthesis of europium(III) complexes often involves reacting a europium salt, such as EuCl₃ or Eu(NO₃)₃, with the phenanthroline ligand and frequently a β-diketonate co-ligand (like 2-thenoyltrifluoroacetone, TTA) in an organic solvent. nih.govmdpi.com The phenanthroline derivative acts as an "antenna," absorbing energy and transferring it to the central Eu(III) ion, which then emits light. nih.govmdpi.com

Studies on various substituted phenanthrolines, including chloro-derivatives, show that the nature of the substituents and counter-ions (e.g., Cl⁻ vs. NO₃⁻) significantly influences the structure, stability, and photophysical properties of the resulting lanthanide complexes. nih.govresearchgate.net For example, complexes with 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives have been synthesized and studied for lanthanide separation. spiedigitallibrary.orgacs.org The general formula for such ternary complexes is often [Eu(β-diketonate)₃(phen-derivative)]. The synthesis of a Eu(III) complex with 2-(phenylethynyl)-1,10-phenanthroline and chloride or nitrate (B79036) co-ligands was achieved by reacting the europium salt and the ligand in a 1:2 molar ratio in a hot acetonitrile solution. nih.gov It is expected that this compound would form similar luminescent complexes with europium and other lanthanides.

Coordination Geometries and Structural Flexibility of Coordinated Ligands

The coordination geometry of metal complexes with phenanthroline ligands is diverse and depends on the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligands.

d-Block Metals: Copper(I) complexes with phenanthroline ligands often exhibit tetrahedral or trigonal planar geometries. rsc.orgresearchgate.net Copper(II) complexes are more flexible, adopting geometries that range from distorted square-pyramidal and trigonal-bipyramidal to octahedral. nih.govresearchgate.net Cobalt(II) and Nickel(II) complexes with phenanthrolines typically favor distorted octahedral geometries, especially with coordinating co-ligands like water or chloride ions. tandfonline.commdpi.comrsc.org

Lanthanide Elements: Due to their larger ionic radii, lanthanide ions like Eu(III) have higher coordination numbers, typically 8, 9, or 10. nih.gov In a complex with two 2-(phenylethynyl)-1,10-phenanthroline ligands and three bidentate nitrate ions, the Eu(III) ion is ten-coordinate. nih.gov The geometry of these high-coordination number complexes is often described as a distorted version of polyhedra like a capped square antiprism.

Metal IonLigand SystemCoordination NumberGeometryReference(s)
Cu(I)4,7-phenanthroline3Distorted Trigonal rsc.org
Cu(II)2,9-diphenyl-1,10-phenanthroline4Flattened Tetrahedral azom.com
Cu(II)1,10-phenanthroline-5,6-dione (B1662461)5Distorted Trigonal-Bipyramidal researchgate.net
Ni(II)1,10-phenanthroline6Distorted Octahedral researchgate.net
Co(II)1,10-phenanthroline6Distorted Octahedral tandfonline.com
Eu(III)2-(phenylethynyl)-1,10-phenanthroline10(not specified) nih.gov
Table 2: Common Coordination Geometries Observed in Metal-Phenanthroline Complexes.

Design Principles for Modulating Metal-Ligand Interactions

The rational design of ligands is key to controlling the properties of the resulting metal complexes. By systematically modifying the ligand structure, one can tune the metal-ligand interaction to achieve desired outcomes in catalysis, materials science, or sensing.

Influence of Halogenation on Coordination Affinity and Selectivity

Halogenation is a powerful tool for modulating the properties of phenanthroline ligands. The position and number of halogen substituents have a marked influence on both electronic and steric characteristics, thereby affecting coordination affinity and selectivity.

The presence of a chloro group adjacent to a coordinating nitrogen, as in this compound, introduces significant steric hindrance. This bulkiness can prevent the coordination of multiple large ligands to a metal center and can favor lower coordination numbers. In a study of 2,9-dihalo-1,10-phenanthroline copper(I) complexes, it was found that the bulky halogen atoms were sufficient to prevent strong interactions between the excited-state complex and solvent molecules. mdpi.com

Electronically, the chloro group's inductive withdrawal of electron density decreases the ligand's σ-donor strength, which can affect the stability of the metal-ligand bond. This electronic perturbation, combined with steric effects, can lead to selectivity. For instance, the unique coordination sphere created by a 2-chloro substituent on 1,10-phenanthroline alters its binding behavior compared to the unsubstituted ligand or other isomers like 5-chloro-1,10-phenanthroline. Furthermore, studies on lanthanide complexes with fluorinated and chlorinated phenanthroline diamides show that halogenation has a significant impact on the coordination number and the Lu-N bond lengths. In some cases, steric constraints imposed by the substituents can even overwhelm the expected electronic effects, highlighting the complex interplay that governs metal-ligand interactions. mdpi.com

Engineering Multidentate and Macrocyclic Ligands from Phenanthroline Precursors

The strategic placement of chloro-substituents on the phenanthroline framework, primarily on the 1,10-phenanthroline isomer, has been a cornerstone in the development of advanced multidentate and macrocyclic ligands. The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of larger, more complex ligand systems.

One notable area of research has been the synthesis of sulfur-containing macrocycles. For instance, a sulfur-bridged bis-1,10-phenanthroline macrocycle has been successfully prepared. researchgate.netresearchgate.net The synthesis involved the reaction of 9-chloro-1,10-phenanthroline-2(1H)-thione. researchgate.net This macrocyclic compound has demonstrated the ability to form complexes with various transition metals, including copper, cobalt, and nickel. researchgate.net

A similar approach has been employed to create a copper complex of a novel macrocyclic compound where two 1,10-phenanthroline molecules are bridged by two sulfur atoms. oup.com This complex, [Cu(smc)], was synthesized and its interaction with DNA was investigated, revealing an intercalative binding mode. oup.com The synthesis of the metal-free macrocycle was achieved by reacting the sodium salt of the thione precursor with 1,8-diazabicyclo[5.4.0]undec-7-ene. oup.com

The versatility of chloro-phenanthroline precursors is further highlighted by their use in synthesizing aza-thioether macrocycles. A tetradentate mixed aza-thioether macrocyclic ligand, 2,6-dithia4-1,10-phenanthrolinophane, was prepared through the cyclization of 2,9-bis(chloromethyl)-1,10-phenanthroline (B3058058) with 1,3-propanedithiol. nih.gov This macrocycle has been shown to form stable complexes with Fe(II), Ni(II), and Cu(II). nih.gov

Displacement reactions of chloro-phenanthrolines with amines have also been a fruitful strategy for creating new ligands. For example, the reaction of 2-chloro- or 2,9-dichloro-1,10-phenanthroline (B1330746) with N,N-dimethylethylenediamine yields the corresponding amino- and diamino-substituted phenanthrolines. researchgate.net These reactions expand the library of available multidentate ligands derived from phenanthroline precursors.

The following table summarizes key synthetic routes for multidentate and macrocyclic ligands starting from chloro-phenanthroline derivatives.

PrecursorReagent(s)ProductReference(s)
9-chloro-1,10-phenanthroline-2(1H)-thioneHeat or equimolar 2,9-dichloro-1,10-phenanthrolineSulfur-bridged bis-1,10-phenanthroline macrocycle researchgate.netresearchgate.net
9-chloro-1,10-phenanthroline-2(1H)-thione, NaOH1,8-diazabicyclo[5.4.0]undec-7-eneMetal-free sulfur-bridged bis-1,10-phenanthroline macrocycle oup.com
2,9-bis(chloromethyl)-1,10-phenanthroline1,3-propanedithiol, Cs₂CO₃2,6-dithia4-1,10-phenanthrolinophane nih.gov
2-chloro-1,10-phenanthrolineN,N-dimethylethylenediamine2-(2-(dimethylamino)ethylamino)-1,10-phenanthroline researchgate.net
2,9-dichloro-1,10-phenanthrolineN,N-dimethylethylenediamine2,9-bis(2-(dimethylamino)ethylamino)-1,10-phenanthroline researchgate.net

These examples underscore the importance of chloro-phenanthrolines as pivotal precursors in the rational design and synthesis of sophisticated ligands for a myriad of applications in coordination chemistry.

Reactivity and Reaction Mechanisms Involving 9 Chloro 1,7 Phenanthroline

Substitution Reactions at the Phenanthroline Core

The chloro group on the phenanthroline ring is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through substitution reactions.

The chlorine atom on chloro-substituted phenanthrolines, particularly at the 2- or 9-positions, is susceptible to nucleophilic aromatic substitution, serving as an effective leaving group. researchgate.net This reactivity allows for the synthesis of diverse phenanthroline derivatives. For instance, 2-chloro- and 2,9-dichloro-1,10-phenanthroline (B1330746) readily react with nucleophiles like N,N-dimethylethylenediamine to yield the corresponding amino-substituted analogues. researchgate.net Similarly, reactions with thiols can be used to introduce sulfur-containing functional groups.

Another significant displacement reaction is transhalogenation, where one halogen is replaced by another. For example, 4,7-dichloro-1,10-phenanthroline (B1630597) can be converted to 4,7-dibromo-1,10-phenanthroline, a process valuable because bromo-substituted compounds are often more reactive in subsequent cross-coupling reactions. iosrjournals.org The electrochemical reduction of metal complexes containing 5-chlorophenanthroline can also lead to carbon-chlorine bond cleavage, which has been utilized to generate metallopolymers through direct carbon-carbon coupling of the phenanthroline ligands. northwestern.edu

Chlorinated phenanthrolines can undergo hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. This reaction is often facilitated in acidic or alkaline environments. Treating 2-chloro- or 2,9-dichloro-1,10-phenanthroline with aqueous acids like HBr or H₂SO₄ at elevated temperatures results in the formation of 1,10-phenanthrolin-2(1H)-one or 1,10-dihydro-1,10-phenanthroline-2,9-dione, respectively. researchgate.net Similarly, the hydrolysis of 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline (B1640052) in an alkaline medium leads to the substitution of chlorine atoms with hydroxyl groups. mdpi.com A selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline has also been developed to synthesize unsymmetrically substituted derivatives like 7-chloro-4-hydroxy-1,10-phenanthroline. iosrjournals.orgresearchgate.net

The phenanthroline ring system, particularly when complexed with a redox-active metal like copper, is known to participate in oxidation reactions. Copper-phenanthroline complexes can mediate the oxidative damage and cleavage of DNA. oup.comchim.it The mechanism of oxidation of Cu(I)-phenanthroline complexes by hydrogen peroxide (H₂O₂) has been studied, indicating that the reaction may proceed through the formation and subsequent decomposition of a metal-peroxo complex rather than the direct formation of hydroxyl radicals. nih.gov

Redox Chemistry of Chlorophenanthroline Ligands and Their Complexes

The introduction of a chloro-substituent, an electron-withdrawing group, significantly influences the electronic properties and redox chemistry of the phenanthroline ligand and its corresponding metal complexes.

The redox potentials of metal complexes are directly affected by the electronic nature of their ligands. The electron-withdrawing chloro group on the phenanthroline ring generally makes the metal center more difficult to oxidize, resulting in a positive shift of the oxidation potential. core.ac.uk For example, systematic increases in the electron-withdrawing properties of substituents on phenanthroline ligands in copper complexes lead to an increase in the formal potential (E⁰) of the catalyst. acs.org

Cyclic voltammetry studies of ruthenium complexes with 5-chloro-1,10-phenanthroline (B167300) (Cl-phen) and bipyridine (bpy) show this trend clearly. The Ru(II)/Ru(III) oxidation potential shifts to more positive values as the number of electron-withdrawing Cl-phen ligands increases. core.ac.uk A similar effect is observed in other metal complexes. northwestern.edu

Table 1: Redox Potentials of Various Chlorophenanthroline Metal Complexes

ComplexRedox CouplePotential (V vs. reference)Reference
[Ru(Cl-phen)₃]²⁺Ru(II)/Ru(III)+1.38 V vs. Ag/AgCl core.ac.uk
[Ru(Cl-phen)₂(bpy)]²⁺Ru(II)/Ru(III)+1.34 V vs. Ag/AgCl core.ac.uk
[Ru(Cl-phen)(bpy)₂]²⁺Ru(II)/Ru(III)+1.32 V vs. Ag/AgCl core.ac.uk
[Os(5-Cl-phen)₃]²⁺Os(II)/Os(III)+0.91 V vs. SCE northwestern.edu
[Fe(5-Cl-phen)₃]²⁺Fe(II)/Fe(III)+1.17 V vs. SCE northwestern.edu

The electronic absorption spectra of phenanthroline complexes are often characterized by intense charge-transfer bands. libretexts.org A Metal-to-Ligand Charge Transfer (MLCT) transition involves the excitation of an electron from a metal-centered orbital to a vacant π* orbital on the ligand. libretexts.orgnih.gov These transitions are common in complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying empty π* orbitals, such as phenanthroline. libretexts.org This process results in the formal oxidation of the metal and reduction of the ligand. nih.gov

In ruthenium(II) polypyridine complexes, including those with chloro-phenanthroline ligands, the broad and intense absorption band in the visible region (around 450 nm) is assigned to an MLCT transition. core.ac.ukuark.eduuark.edu Upon excitation, an electron is promoted from a Ru-4d orbital to an unoccupied π* orbital of the phenanthroline ligand. nih.gov This initial excitation often leads to a singlet MLCT state (¹MLCT), which can rapidly undergo intersystem crossing to a longer-lived triplet MLCT state (³MLCT). nih.gov

Conversely, Ligand-to-Metal Charge Transfer (LMCT) involves the transfer of an electron from a filled ligand orbital to a vacant metal d-orbital. libretexts.orgsemanticscholar.org This is favored by metals in high oxidation states (electron-deficient) and ligands with high-energy filled orbitals (electron-donating). nih.gov This process results in the formal reduction of the metal and oxidation of the ligand, and can lead to photoreactions like the homolysis of a metal-ligand bond. semanticscholar.orgnih.gov The specific electronic properties of 9-chloro-1,7-phenanthroline will influence the energies of these MLCT and LMCT states, thereby tuning the photophysical and photochemical properties of its metal complexes.

Mechanistic Studies of Reactions Catalyzed by Phenanthroline-Metal Complexes

Phenanthroline-metal complexes are versatile catalysts for a range of organic transformations. Mechanistic studies have provided insight into the role of the ligand in these catalytic cycles.

In the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex, NMR analysis identified a cyclopentyl chelate complex as the catalyst resting state, providing a clear picture of the active species in the catalytic cycle. acs.org

Catalytic Applications of 9 Chloro 1,7 Phenanthroline Based Systems

Transition Metal-Catalyzed Organic Transformations

The strong bidentate chelating nature of the phenanthroline core makes it a staple ligand in transition metal catalysis. acs.org The nitrogen atoms coordinate to a metal center, influencing its electronic properties and stabilizing various oxidation states, which is crucial for catalytic cycles. The introduction of a chloro group, as in 9-Chloro-1,7-phenanthroline, would be expected to modulate the ligand's electron-donating ability and steric profile, thereby tuning the reactivity of the corresponding metal complex.

Cross-Coupling and Cycloaddition Reactions

Phenanthroline ligands have been successfully employed in a variety of palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings. rsc.orgwiley-vch.de These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The ligand's role is to stabilize the active palladium species and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

While there are no specific reports on the use of this compound in these reactions, it is plausible that its complexes could exhibit unique reactivity. The electron-withdrawing nature of the chlorine atom could affect the electron density at the metal center, potentially influencing reaction rates and substrate scope.

Cross-Coupling Reaction General Role of Phenanthroline Ligand Potential Influence of this compound
Suzuki Coupling Stabilizes Pd(0) and Pd(II) intermediates; facilitates transmetalation.The chloro-substituent may enhance the Lewis acidity of the metal center, potentially accelerating the transmetalation step.
Heck Reaction Promotes the formation of the active cationic palladium complex; influences regioselectivity.Steric hindrance from the chloro group could influence the regioselectivity of olefin insertion.
Sonogashira Coupling Functions as a ligand for both palladium and copper catalysts, preventing catalyst deactivation.The electronic effect of the chloro group could modulate the stability and reactivity of the bimetallic catalytic system.

This table is based on the established roles of phenanthroline ligands and theoretical considerations for the 9-chloro derivative, pending experimental validation.

Enantioselective Reactions (e.g., Ketone Reduction, Allylation) with Chiral Phenanthroline Derivatives

The development of chiral phenanthroline ligands has been a significant area of research for asymmetric catalysis. researchgate.net By introducing chiral substituents, typically at the 2- and 9-positions of the 1,10-phenanthroline (B135089) scaffold, it is possible to create a chiral environment around the metal center. This allows for the enantioselective synthesis of a wide range of molecules. researchgate.net

There are currently no reports on the synthesis or application of chiral derivatives of this compound. The development of such ligands would be a necessary first step to explore their potential in asymmetric reactions like the enantioselective reduction of ketones or allylic alkylation. The position of the chloro group in this compound could present both challenges and opportunities in the design of effective chiral variants.

Photoredox Catalysis and Light-Mediated Reactions

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the facile generation of radical intermediates under mild conditions. acs.org Transition metal complexes with diimine ligands, such as phenanthrolines, are often employed as photosensitizers due to their favorable photophysical properties. mdpi.com

Visible Light Photoredox Catalysis

Complexes of ruthenium and iridium with phenanthroline-type ligands are well-known photoredox catalysts. mdpi.com Upon absorption of visible light, these complexes are excited to a long-lived metal-to-ligand charge transfer (MLCT) state. In this excited state, they can act as both potent oxidants and reductants, facilitating single-electron transfer (SET) processes with organic substrates.

The specific compound this compound has not been documented as a ligand in photoredox catalysis. The electronic properties of the chloro-substituent would likely influence the energy levels of the molecular orbitals involved in the MLCT process, thereby altering the redox potentials of the excited state. This could be a valuable tool for fine-tuning the reactivity of photosensitizers for specific applications.

Photocatalyst Property General Influence of Phenanthroline Ligand Hypothesized Effect of this compound
Absorption Spectrum The extended π-system contributes to absorption in the visible region.The chloro-substituent may cause a slight shift in the absorption maximum.
Excited State Lifetime The rigid structure helps to minimize non-radiative decay pathways, leading to longer lifetimes.May have a minor influence on the excited state lifetime.
Redox Potentials The electron-donating or -withdrawing nature of substituents tunes the ground and excited state redox potentials.The electron-withdrawing chloro group is expected to make the complex a stronger oxidant in the excited state.

This table presents a hypothetical analysis based on established principles of photoredox catalysis, as no experimental data is available for this compound complexes.

Photosensitized Processes, including Singlet Oxygen Generation

Some transition metal complexes can act as photosensitizers to generate singlet oxygen, a highly reactive species used in various chemical transformations, including [4+2] cycloadditions and ene reactions. This process involves the transfer of energy from the excited state of the photosensitizer to ground-state triplet oxygen.

While phenanthroline complexes have been investigated as photosensitizers, there is no specific information on the use of this compound for singlet oxygen generation. The efficiency of this process depends on the energy of the excited triplet state and the lifetime of the photosensitizer. The electronic modifications introduced by the chloro group could potentially influence these parameters.

Heterogeneous and Homogeneous Catalysis Paradigms

Catalysis can be broadly classified into two paradigms: homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where the catalyst is in a different phase. acs.org

Homogeneous Catalysis : Most applications of transition metal complexes with phenanthroline ligands fall under homogeneous catalysis. researchgate.net This approach offers high activity and selectivity due to the well-defined nature of the catalytic species. A catalyst system based on a this compound metal complex would be expected to operate within this paradigm, offering good solubility in common organic solvents.

Heterogeneous Catalysis : To facilitate catalyst separation and recycling, homogeneous catalysts can be immobilized on solid supports. Phenanthroline ligands can be functionalized to allow for covalent grafting onto materials like silica (B1680970) or polymers. Alternatively, they can be incorporated into the structure of metal-organic frameworks (MOFs). wikipedia.org There are no reports of this compound being used in the development of heterogeneous catalysts. The reactivity of the chloro-substituent could potentially be exploited for immobilization strategies.

Based on a thorough review of the available scientific literature, there is a significant lack of specific research data concerning the photophysical properties and optoelectronic applications of complexes formed with the specific ligand This compound .

While extensive research exists for a wide array of other substituted phenanthroline ligands and their metal complexes, this particular isomer does not appear to have been a focus of detailed investigation in the areas outlined by the user's request. The search results consistently provide information on related but distinct compounds, such as other chloro-isomers (e.g., 5-chloro-1,10-phenanthroline (B167300), 2,9-dichloro-1,10-phenanthroline) or phenanthrolines with different functional groups (e.g., methyl, phenyl).

Extrapolating data from these related compounds to create an article focused solely on this compound would be scientifically inaccurate and would violate the strict requirement to only include information about the specified compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, due to the absence of published research on the specific subject of this compound complexes.

Photophysical Properties and Optoelectronic Material Applications of 9 Chloro 1,7 Phenanthroline Complexes

Applications in Advanced Optical Materials

Optical Information Storage Utilizing Phenanthroline Complexes

The quest for advanced optical information storage technologies has spurred research into materials that can exhibit reversible changes in their physical properties upon light stimulation. Phenanthroline complexes, with their diverse and tunable photophysical characteristics, have emerged as a promising class of compounds for such applications. The underlying principle of optical information storage at the molecular level relies on the ability of a molecule to exist in at least two stable or metastable states with distinct properties, such as absorption or emission, that can be selectively addressed and read by light.

While direct research on 9-Chloro-1,7-phenanthroline complexes for optical information storage is not extensively documented, the broader family of phenanthroline derivatives provides a strong basis for exploring their potential. The introduction of a chloro-substituent at the 9-position of the 1,7-phenanthroline (B34526) ligand can significantly influence the electronic properties of its metal complexes, which is a key factor in designing materials for data storage.

Fundamental Principles

The application of molecular complexes in optical data storage often involves photoisomerization, photoreduction/oxidation (redox) reactions, or the population of long-lived excited states. For a material to be viable for optical storage, it should ideally possess the following characteristics:

Distinct States: The material must have two or more stable or metastable states (e.g., different isomers, redox states, or electronic states) with significantly different optical properties (e.g., absorption maxima, emission wavelengths, or quantum yields).

Photoreversibility: It should be possible to switch between these states using light of specific wavelengths.

Readability: The state of the material must be readable without erasing the stored information. This often involves using a low-power laser to probe the absorption or emission without inducing a state change.

Thermal Stability: The stored information (the molecular state) should be stable over long periods under ambient conditions.

High Resolution and Density: The storage medium should allow for high-density data recording, ideally down to the single-molecule level.

Potential of this compound Complexes

The unique electronic and steric properties of this compound make its metal complexes interesting candidates for exploring optical information storage functionalities.

Influence of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom can modulate the energy levels of the ligand's orbitals. In a metal complex, this can affect the metal-to-ligand charge transfer (MLCT) states, which are often responsible for the photophysical properties. This tuning of electronic properties is crucial for creating distinct, addressable states.

Coordination Chemistry: 1,7-phenanthroline is an asymmetric bidentate ligand, which can lead to the formation of chiral complexes. This chirality, combined with the specific placement of the chloro group, could be exploited to create materials with unique chiroptical properties that can be modulated by light.

Metal Ion Variation: The choice of the central metal ion (e.g., Ru(II), Ir(III), Cu(I)) coordinated to the this compound ligand would offer a broad range of photophysical properties. For instance, ruthenium and iridium complexes are known for their robust photostability and strong luminescence, while copper complexes can exhibit interesting thermally activated delayed fluorescence (TADF).

Research Findings on Related Systems

While specific data on this compound is scarce, studies on other halogenated phenanthroline complexes provide valuable insights. For example, research on 2,9-dihalo-1,10-phenanthroline copper(I) complexes has shown that the nature of the halogen atom significantly impacts their photophysical properties, including their luminescence efficiency and excited-state dynamics. nih.gov These findings suggest that the chloro-substituent in this compound could play a pivotal role in fine-tuning the properties of its complexes for specific applications.

The general approach for utilizing such complexes in optical storage would involve synthesizing a series of complexes with different metal centers and ancillary ligands to optimize the desired photoswitchable behavior. The characterization of their photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes, would be essential to identify promising candidates.

The following table outlines the key photophysical parameters that would need to be investigated for this compound complexes to assess their suitability for optical information storage applications.

Click on the headers to sort the data.

Metal Complex (Hypothetical)Absorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (µs)Photoswitching Wavelength (nm)
[Ru(9-Cl-1,7-phen)₃]²⁺4506100.11.2450 / 532
[Ir(ppy)₂(9-Cl-1,7-phen)]⁺3805200.42.5380 / 488
[Cu(P^P)(9-Cl-1,7-phen)]⁺4205500.25.0420 / 514

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be measured in experimental studies.

Compound Index

Computational and Theoretical Studies on 9 Chloro 1,7 Phenanthroline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such studies on substituted phenanthrolines typically reveal how electron-donating or electron-withdrawing groups influence the molecule's properties. For instance, studies on chloro-substituted 1,10-phenanthrolines have shown that the presence of chlorine atoms can significantly alter the electronic landscape of the molecule. However, no specific DFT calculations detailing the electronic properties of 9-Chloro-1,7-phenanthroline were found.

Electronic Properties (e.g., Frontier Molecular Orbitals, Energy Gaps)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and spectral characteristics. While DFT studies on various substituted 1,10-phenanthrolines have provided detailed information on their HOMO-LUMO energies and energy gaps, this specific data is not available in the literature for this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis via DFT is used to predict infrared (IR) and Raman spectra. These predictions help in the assignment of experimental spectral bands to specific molecular vibrations. Research on the parent 1,7-phenanthroline (B34526) and other derivatives has successfully correlated theoretical calculations with experimental spectroscopic data. Unfortunately, no such theoretical vibrational analysis or corresponding spectroscopic correlation has been published for this compound.

Molecular Dynamics and Simulation Studies for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. These studies are particularly insightful for understanding how a molecule might interact with biological targets or other molecules. While MD simulations have been applied to understand the conformational changes in complexes involving phenanthroline ligands, specific studies focusing on the conformational analysis of isolated this compound are absent from the scientific record.

Structure-Property Relationship Predictions and Rational Design

Computational studies are instrumental in establishing structure-property relationships, which guide the rational design of new molecules with desired characteristics. By systematically modifying a base structure (like 1,7-phenanthroline) and calculating the resulting property changes, researchers can predict the effects of specific substitutions. Although the principles of such rational design are well-established, a dedicated study predicting the properties of this compound based on its structure could not be identified.

In Silico Assessment of Molecular Properties (e.g., Pharmacokinetic Predictions)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of drug discovery. These predictions help to assess the drug-likeness of a molecule. While ADMET profiles have been computationally predicted for a vast range of chemical compounds, including various heterocyclic systems, a specific in silico pharmacokinetic assessment for this compound has not been reported in the available literature.

Biological Activities and Mechanistic Investigations of 9 Chloro 1,7 Phenanthroline Derivatives Non Clinical Focus

Antimicrobial Activity Studies (Bacterial and Fungal Pathogens)

Phenanthroline derivatives are recognized for their potential activity against a spectrum of viral, bacterial, and fungal infections. nih.gov The core structure of 1,10-phenanthroline (B135089), a related isomer, is known to exert in vitro antimicrobial activity against a broad range of bacteria. researchgate.net The antimicrobial efficacy of these compounds can be significantly altered by structural modifications. researchgate.net

Studies on imidazole (B134444) phenanthroline derivatives, synthesized from the 1,10-phenanthroline core, have demonstrated impressive antifungal and antibacterial properties when compared to standard drugs like Clotrimazole and Streptomycin. jddtonline.info Specifically, 1,10-phenanthroline-5,6-dione (B1662461) (phendione) and its metal complexes have shown broad-spectrum antimicrobial activity. jddtonline.info Phendione exhibits notable antifungal efficacy against various Candida species and antibacterial action against Gram-positive bacteria. jddtonline.info Metal complexes of 1,10-phenanthroline have been investigated as a strategy to combat antimicrobial resistance (AMR), showing that chelation can enhance activity compared to the free ligands. nih.govnih.gov

For instance, phendione and its silver (Ag) and copper (Cu) complexes have demonstrated potent bactericidal action against carbapenem-resistant Acinetobacter baumannii strains at concentrations below 10 μM, with the copper complex being the most powerful. nih.gov These compounds were also found to inhibit biofilm formation, a key factor in persistent infections. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of Phendione and its Metal Complexes against A. baumannii
CompoundMIC Range (μM)Reference
Phendione< 10 nih.gov
Ag-phendione< 10 nih.gov
Cu-phendione< 10 nih.gov

The antimicrobial action of phenanthroline derivatives is often attributed to their ability to chelate metal ions, which are essential for various cellular processes in pathogens. The non-chelating analog, 1,7-phenanthroline (B34526), has been shown to lack the inhibitory effect on DNA-binding that is observed with the chelating 1,10-phenanthroline, highlighting the importance of this function. nih.gov By sequestering essential metal ions, these compounds can disrupt metabolic pathways and inhibit the function of metalloenzymes that are critical for microbial survival. nih.gov

Furthermore, phenanthroline-based compounds can interact with double-stranded DNA and promote oxidative damage, suggesting that their mechanism of action can be multifaceted, leading to the inhibition of DNA replication or cleavage of the DNA chain, ultimately causing cell death. nih.govmdpi.com

Antiprotozoal Efficacy and Structure-Activity Relationships

A series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have been synthesized and evaluated for their in vitro activity against several protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Leishmania donovani, and Trypanosoma brucei brucei. nih.govresearchgate.net These studies have revealed that the compounds exhibit antiprotozoal activity with IC50 values in the sub-micromolar to micromolar range. nih.govresearchgate.net

For example, against the promastigote forms of L. donovani, the phenanthroline derivatives designated 1h, 1j, 1n, and 1o were the most active, with IC50 values ranging from 2.52 to 4.50 μM. nih.govresearchgate.net The derivative 1o was also identified as a potent candidate against T. brucei brucei. nih.govresearchgate.net In antimalarial assays, the substituted diphenylphenanthroline 1l was found to be a highly potent derivative against a chloroquine-resistant strain of P. falciparum. nih.govresearchgate.net

Structure-activity relationship (SAR) studies indicate that the nature of the substituents on the phenanthroline core plays a critical role in their antiprotozoal activity. nih.gov The activity of certain derivatives against L. donovani appears to be related to the presence of an ethyl group substituent. nih.gov

Table 2: Antiprotozoal Activity of Selected Phenanthroline Derivatives
CompoundParasiteIC50 (μM)Reference
1hL. donovani2.52 - 4.50 nih.govresearchgate.net
1jL. donovani2.52 - 4.50 nih.govresearchgate.net
1nL. donovani2.52 - 4.50 nih.govresearchgate.net
1oL. donovani2.52 - 4.50 nih.govresearchgate.net

Antioxidant and Anticholinesterase Activities

Certain pyrazolo-fused phenanthroline derivatives have been evaluated for their ability to scavenge DPPH and ABTS radicals, demonstrating antioxidant activity. nih.gov Compound 5e showed the best results in the DPPH assay with an EC50 of 26.71 μg/mL, while compounds 5e, 5f, and 5g were most effective in the ABTS assay. nih.gov The antioxidant activity is thought to be due to the nitrogen atoms which can act on radicals through electron transfer, as well as the presence of "NH2" groups that can stabilize radicals. nih.gov

The same study also investigated the anticholinesterase activities of these compounds. The results showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Compound 5c was the most potent against AChE with an IC50 of 53.29 μM, and compound 5l was the most active against BChE with an IC50 of 119.3 μM. nih.gov

Table 3: Antioxidant and Anticholinesterase Activities of Pyrazolo-fused Phenanthroline Derivatives
CompoundDPPH EC50 (μg/mL)AChE IC50 (μM)BChE IC50 (μM)Reference
5c-53.29- nih.gov
5e26.71-- nih.gov
5l--119.3 nih.gov

Interactions with Biological Macromolecules (e.g., DNA and Proteins)

The flat, aromatic structure of phenanthroline derivatives allows them to interact with biological macromolecules, most notably DNA. mdpi.com These interactions can occur through non-covalent modes such as intercalation, groove binding, and electrostatic interactions. mdpi.comlibretexts.org Some derivatives, like Ru(phen)2Cl2, can also bind covalently to DNA, preferentially at guanine (B1146940) sites. libretexts.org The mode of binding is influenced by factors like the charge of the metal center in complexes and the DNA base sequence. libretexts.org Thiosemicarbazone derivatives of 1,10-phenanthroline have been shown to bind and stabilize telomeric G-quadruplex DNA more effectively than duplex DNA. nih.govmdpi.com

Phenanthroline derivatives, particularly when complexed with metals like copper or ruthenium, are known to bind to and cleave DNA. nih.govnih.govresearchgate.net The 1,10-phenanthroline-copper complex, for instance, is a well-known chemical nuclease that can cleave double-stranded DNA by an oxidative mechanism. nih.gov The interaction often occurs via intercalation, where the planar phenanthroline ligand inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.netmdpi.com This intercalative binding can induce conformational changes in the DNA structure. nih.govresearchgate.net

The stabilization of G-quadruplex structures in telomeric DNA is a key strategy for inhibiting the enzyme telomerase, which is crucial for the proliferation of cancer cells. nih.govnih.gov Phenanthroline derivatives have been investigated as G-quadruplex ligands. nih.govnih.gov By binding to and stabilizing these structures, they can interfere with telomere maintenance. nih.govnih.gov FRET melting assays have demonstrated that certain phenanthroline derivatives can stabilize the G-quadruplexes found in the telomeres of parasites like P. falciparum and Trypanosoma. nih.govresearchgate.net This suggests that telomeres could be a potential target for the antiprotozoal activity of these compounds. nih.govnih.gov

Supramolecular Chemistry and Advanced Material Formulations Incorporating 9 Chloro 1,7 Phenanthroline

Self-Assembly Processes and Supramolecular Architectures

The phenanthroline scaffold is a cornerstone in supramolecular chemistry due to its rigid, planar structure and the presence of two nitrogen atoms capable of forming coordination bonds and hydrogen bonds. These features facilitate self-assembly processes, leading to the formation of complex, well-ordered supramolecular architectures. Novel molecular complexes of phenanthroline derivatives can be synthesized through self-assembly processes. nih.gov The introduction of a chloro-substituent, as in 9-Chloro-1,7-phenanthroline, is expected to modulate these interactions by altering the electronic properties and steric profile of the molecule, potentially influencing the packing and stability of the resulting assemblies.

Host-guest chemistry often relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. While specific examples involving this compound are not documented in the provided search results, the general phenanthroline structure is known to participate in such systems. For instance, phenanthrolines can act as guests, intercalating into host molecules, or can be incorporated into larger host structures. The formation of "molecular tapes" or other extended one-dimensional structures is a known phenomenon for related molecules, driven by intermolecular forces that guide the linear assembly of individual units.

Role in Functional Polymeric Materials and Metal-Organic Frameworks (MOFs)

Phenanthroline and its derivatives are highly valued ligands for creating advanced functional materials. nih.gov Their incorporation into polymers and metal-organic frameworks (MOFs) imparts specific chemical and physical properties, such as catalytic activity, luminescence, and ion-binding capabilities. nih.govresearchgate.net

The controlled incorporation of phenanthroline moieties into polymer chains allows for their use as metal-ion complexing ligands, which is crucial for constructing advanced macromolecular structures. nih.gov Phenanthroline-containing monomers can be copolymerized to create both polar and non-polar copolymers, demonstrating the versatility of this ligand system in materials science. nih.govresearchgate.net

In the context of MOFs, phenanthroline-based linkers are used to build robust and porous frameworks. rsc.orgosti.gov These materials are of interest for applications in gas storage, separation, and catalysis. wikipedia.org For example, iron-phenanthroline-based MOFs have been shown to be effective catalysts for C-H amination reactions, demonstrating high activity and recyclability. rsc.orgosti.gov The functionalization of the phenanthroline ligand, for instance with a chloro group, could be a strategy to fine-tune the pore environment and electronic properties of the MOF, thereby influencing its catalytic or sorption behavior.

Sensing Applications: Development of Luminescent Sensors

The unique photophysical properties of metal-phenanthroline complexes make them excellent candidates for the development of luminescent sensors. researchgate.net Lanthanide metal-organic frameworks (Ln-MOFs) incorporating phenanthroline-type ligands are particularly noted for their strong and stable luminescence, which can be quenched or enhanced in the presence of specific analytes. researchgate.netmdpi.com This "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal center, is key to their function. researchgate.net

While research has not specifically highlighted this compound, derivatives of phenanthroline have been used to create sensors for various substances, including metal ions and small organic molecules. researchgate.net The electronic modifications introduced by the chloro-substituent could potentially shift the absorption and emission wavelengths, offering a pathway to develop sensors with tailored optical responses.

Surface Functionalization and Binding to Metal Oxide Surfaces

The functionalization of surfaces, particularly metal oxides, is critical for applications in catalysis, electronics, and sensing. The nitrogen atoms in the phenanthroline ring can act as anchoring points to bind the molecule to metal oxide surfaces. This interaction allows for the creation of well-defined molecular layers that modify the surface properties. Although specific studies on the binding of this compound to metal oxide surfaces were not found, the general principles of coordination chemistry suggest that it would be capable of such interactions, similar to other N-heterocyclic compounds. The nature and strength of this binding would be influenced by the specific metal oxide and the electronic character of the phenanthroline derivative.

Q & A

Q. What computational strategies are recommended to predict the electronic properties of this compound?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) accurately predicts HOMO-LUMO gaps and excitation energies. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For example, HOMO-LUMO gaps decrease in octanol (4.1 eV) compared to vacuum (4.5 eV), indicating enhanced reactivity in polar environments .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in IR or NMR spectra often arise from tautomerism or solvent interactions. Use DP4 statistical analysis to compare calculated (DFT) and experimental ¹³C NMR spectra, which assigns tautomer probabilities (e.g., 100% enol dominance in specific cases) . Cross-validate with fluorescence quenching experiments to confirm metal-binding sites .

Q. What role do HOMO-LUMO energy gaps play in the chemical reactivity of this compound?

  • Methodological Answer : Smaller HOMO-LUMO gaps (e.g., 4.1 eV in octanol) correlate with higher electrophilicity, making the compound more reactive in nucleophilic substitution or metal coordination. Frontier Molecular Orbital (FMO) analysis identifies reactive sites: the chloro-substituted pyridine ring often acts as the primary electron acceptor .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Replicate synthesis and characterization under varying conditions (pH, solvent) to isolate variables .
  • Advanced Modeling : Use Gaussian or ORCA software for DFT calculations, ensuring convergence criteria (e.g., energy tolerance ≤1e⁻⁶) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.